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Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted rings—

such as azetidines—has become a cornerstone for optimizing pharmacokinetic and

pharmacodynamic profiles. 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a highly

versatile building block and pharmacophore. This technical guide provides an in-depth analysis

of its structural informatics (including its standard InChI and InChIKey derivations), the causality

behind its structure-property relationships (SPR), and a self-validating synthetic protocol

designed for high-purity crystallization.
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Accurate chemical informatics are critical for database querying, patent filing, and molecular

modeling. The hydrochloride salt of 3-(2,6-Dimethylphenoxy)azetidine is officially registered

under CAS number 143482-46-6[1], distinguishing it from its free base form (CAS 143329-16-

2)[2].

Identifier Data Summary
Property Value

Compound Name 3-(2,6-Dimethylphenoxy)azetidine hydrochloride

CAS Registry Number 143482-46-6[1]

Molecular Formula C₁₁H₁₆ClNO[3]

Molecular Weight 213.70 g/mol [1]

Canonical SMILES CC1=C(OC2CNC2)C(C)=CC=C1.Cl[4]

Derivation of the InChI and InChIKey
The International Chemical Identifier (InChI) provides a standardized, machine-readable

representation of the molecule's connectivity. For the hydrochloride salt, the standard InChI

string is derived as follows:

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H

Main Layer (1S/C11H15NO.ClH): Denotes standard InChI (version 1) and the molecular

formulas of the two distinct components (the organic base and hydrochloric acid).

Connectivity Layer (c1-8...): Maps the heavy atom graph. The 2,6-dimethylphenyl ring is

mapped to the ether oxygen (13), which bridges to the 3-position of the azetidine ring (10).

Hydrogen Layer (h3-5...): Maps the exact placement of the 15 protons on the organic base

and the single proton on the chloride.

The InChIKey: Because InChI strings can become unwieldy for search algorithms, the

InChIKey is generated via a SHA-256 cryptographic hash of the InChI string[5]. The resulting

27-character key is structured into three distinct blocks:
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Skeleton Hash (14 characters): Encodes the core heavy-atom connectivity.

Stereo/Isotope Hash (8 characters): Because 3-(2,6-Dimethylphenoxy)azetidine possesses a

plane of symmetry and lacks chiral centers, this block reflects a standard, non-stereospecific

state.

Protonation & Version (4 characters): Indicates the protonated state of the amine (salt form)

and the standard InChI version.

Pharmacological Rationale & Structure-Property
Relationships
The structural design of 3-(2,6-Dimethylphenoxy)azetidine is highly intentional. As a Senior

Application Scientist, it is vital to understand why these specific functional groups are chosen

during lead optimization.

The Azetidine Scaffold: Replacing an open-chain amine with a 4-membered azetidine ring

reduces conformational entropy. This rigidification locks the basic nitrogen in a specific

vector, enhancing binding affinity to target receptors (e.g., monoamine transporters or

GPCRs) by minimizing the entropic penalty upon binding.

2,6-Dimethylphenoxy Shielding: The two methyl groups at the ortho positions of the phenyl

ring provide significant steric hindrance. This directly protects the adjacent ether linkage from

rapid oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, thereby

increasing the molecule's metabolic half-life.

Hydrochloride Salt Form: The free base azetidine is an oil with poor aqueous solubility.

Conversion to the hydrochloride salt protonates the secondary amine, dramatically improving

aqueous solubility, crystalline stability, and bioavailability for oral formulation.

Fig 1: Causality in the structure-property relationships of the target compound.

Synthesis Workflow & Mechanistic Insights
The synthesis of aryloxyazetidines typically avoids direct nucleophilic aromatic substitution

(S_NAr) due to the lack of strong electron-withdrawing groups on the 2,6-dimethylphenol.
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Instead, a Mitsunobu reaction or a Williamson ether synthesis utilizing a pre-activated azetidine

is preferred.

Fig 2: Two-step synthetic workflow for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.

Experimental Protocol: Self-Validating Deprotection
& Crystallization
The following protocol outlines the critical Step 2 (Deprotection and Salt Formation). This

methodology is designed as a self-validating system: the use of anhydrous conditions ensures

that the product precipitates directly out of solution, providing immediate visual confirmation of

the reaction's success and driving the equilibrium forward.

Step-by-Step Methodology
Preparation: Dissolve 10.0 mmol of the purified intermediate (N-Boc-3-(2,6-

dimethylphenoxy)azetidine) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL

round-bottom flask under an inert argon atmosphere.

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 mL of 4M HCl in

dioxane dropwise over 10 minutes.

Causality: Anhydrous HCl in dioxane is chosen over aqueous HCl to prevent competitive

hydrolysis of the ether linkage and to maintain a strictly organic phase.

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature

for 2 hours.

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the [M+H-

tBu]⁺ fragment and the emergence of the free base mass (m/z 178.1) confirms total

deprotection.

Precipitation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly

polar hydrochloride salt will begin to precipitate directly from the non-polar DCM/dioxane

mixture as a white crystalline solid.
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Isolation: Add 20 mL of cold diethyl ether to fully crash out the remaining salt. Filter the

suspension through a sintered glass funnel (medium porosity).

Purification: Wash the filter cake with an additional 2x15 mL of cold diethyl ether to remove

any residual dioxane or unreacted phenol. Dry the white solid under high vacuum at 40 °C

for 12 hours to afford pure 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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